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Compound of Interest

Compound Name: 4-(Trifluoromethylsulfonyl)aniline

Cat. No.: B1345625

An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)aniline: Molecular Structure,
Weight, and Analytical Characterization

Abstract

4-(Trifluoromethylsulfonyl)aniline, a key fluorinated building block, holds significant
importance in the fields of medicinal chemistry and materials science. Its unique molecular
architecture, dominated by a potent electron-withdrawing trifluoromethylsulfonyl group
appended to an aniline scaffold, imparts distinct physicochemical properties that are highly
sought after in the design of novel therapeutics and functional materials. This guide provides a
detailed examination of the molecule's structure, an in-depth analysis of its molecular weight for
analytical applications, and outlines robust workflows for its characterization, tailored for
researchers, chemists, and professionals in drug development.

Molecular Identity and Nomenclature

Accurate identification is the cornerstone of chemical research. 4-
(Trifluoromethylsulfonyl)aniline is cataloged under several identifiers across various
chemical databases.
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Identifier Value Source
CAS Number 473-27-8 [1112][3]
Molecular Formula C7HeFsNO2S [11[2][3]
Linear Formula CF3S02C6HaNH:2

4-

[(Trifluoromethyl)sulfonyllphen
Synonyms ylamine, 4-Aminophenyl [11[3114]
trifluoromethyl sulfone, p-

(Trifluoromethylsulfonyl)aniline

GNVFCXUZQGCXPB-
InChl Key [1]
UHFFFAOYSA-N

Elucidation of the Molecular Structure

The chemical behavior of 4-(Trifluoromethylsulfonyl)aniline is a direct consequence of its
molecular structure, which features a phenyl ring substituted at the 1- and 4-positions with an
amino (-NHz2) group and a trifluoromethylsulfonyl (-SO2CFs) group, respectively.[4]

Functional Groups and Electronic Effects

The molecule's properties are dictated by the interplay between its two key functional groups:

¢ Aniline Moiety: The amino group is a classical electron-donating group (EDG) through
resonance, activating the aromatic ring towards electrophilic substitution.

¢ Trifluoromethylsulfonyl Group (-SO2CFs3): This group is one of the most powerful electron-
withdrawing groups (EWGSs) used in medicinal chemistry. Its effect is twofold: the sulfonyl
portion is strongly withdrawing through induction and resonance, and this effect is
dramatically amplified by the three highly electronegative fluorine atoms on the methyl group.

The profound electron-withdrawing nature of the -SO2CFs group significantly deactivates the
aromatic ring and reduces the basicity of the amino group.[4] This electronic modulation is a
critical design element in drug development, as it can enhance metabolic stability, increase
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lipophilicity, and alter the pKa of the molecule to improve cell membrane permeability and
target binding.[4][5]

Molecular Geometry Visualization

The spatial arrangement of these groups defines the molecule's interaction with biological
targets. The diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of 4-(Trifluoromethylsulfonyl)aniline.

Molecular Weight and Mass Spectrometry

A precise understanding of molecular weight is fundamental for compound verification, purity
assessment, and quantitative analysis.

Calculation and Interpretation

It is crucial to distinguish between different mass values:

o Average Molecular Weight: This is calculated using the weighted average of the natural
abundances of the isotopes for each element. It is typically used for bulk material
calculations (e.g., molarity). The average molecular weight is approximately 225.19 g/mol .[2]

[3]

e Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each
element (e.g., 12C, 1H, *N, 160, 32S, 19F). This value is paramount in high-resolution mass
spectrometry (HRMS). The calculated monoisotopic mass is 225.00713409 Da.[6]

The table below breaks down the calculation for the monoisotopic mass.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://cymitquimica.com/cas/473-27-8/
https://www.chemimpex.com/products/24593
https://www.benchchem.com/product/b1345625?utm_src=pdf-body
https://www.scbt.com/p/4-trifluoromethylsulfonyl-aniline-473-27-8
https://www.chemwhat.com/4-trifluoromethylsulfonylaniline-cas-473-27-8/
https://www.echemi.com/products/pid_Seven31361-4-trifluoromethylsulfonylaniline.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Element Count Isotopic Mass (Da) Total Mass (Da)
Carbon (12C) 7 12.000000 84.000000
Hydrogen (*H) 6 1.007825 6.046950
Fluorine (*°F) 3 18.998403 56.995209
Nitrogen (**N) 1 14.003074 14.003074
Oxygen (150) 2 15.994915 31.989830

Sulfur (32S) 1 31.972071 31.972071

Total Monoisotopic Mass 225.007134 Da

Experimental Protocol: ESI-MS Verification

Electrospray lonization Mass Spectrometry (ESI-MS) is a standard method for confirming the
molecular weight of a compound like 4-(Trifluoromethylsulfonyl)aniline.

Objective: To verify the molecular weight by detecting the protonated molecular ion [M+H]*.
Methodology:

e Sample Preparation: Prepare a dilute solution of 4-(Trifluoromethylsulfonyl)aniline (~1
mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock
solution to a final concentration of 1-10 pg/mL using a 50:50 mixture of acetonitrile and water
containing 0.1% formic acid.

o Causality: Formic acid is added to facilitate protonation of the basic amino group, ensuring
efficient ionization and formation of the [M+H]* ion in positive ion mode.

 Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
equipped with an ESI source.

e Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

¢ ESI Source Parameters:
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lonization Mode: Positive

[e]

o

Capillary Voltage: 3.5 - 4.5 kV

[¢]

[¢]

desolvate the ions.

e Mass Analyzer Parameters:

o Mass Range: Scan from m/z 100 to 500.

Nebulizing Gas (N2): Set to an appropriate pressure to ensure a stable spray.

Drying Gas (N2): Set to a temperature (e.g., 250-300 °C) and flow rate sufficient to

o Acquisition Mode: Full scan, high resolution (>10,000 FWHM).

o Expected Result: The primary ion observed should be the protonated molecule [M+H]*.

Given the monoisotopic mass of 225.0071 Da, the expected m/z value for the [M+H]* ion is

226.0149 Da. The high-resolution instrument should detect this mass with an error of less

than 5 ppm.

Physicochemical Properties

The physical properties of the compound are essential for handling, formulation, and

experimental design.

Property Value Source
Faint brown to faint orange

Appearance , [1][4][7]
solid/powder

Melting Point 96 °C [1][8]

Boiling Point 317.8 £ 42.0 °C (Predicted) [11[71[8]
-0.01 + 0.10 (Predicted for the

pKa [11[71[8]

conjugate acid)

Topological Polar Surface Area  68.5 A2

[6]
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The low predicted pKa of the protonated amine highlights the powerful electron-withdrawing
effect of the -SO2CFs group, rendering the amine significantly less basic than aniline (pKa of
conjugate acid = 4.6).

Integrated Workflow for Structural Confirmation

Confirming the identity and purity of a research compound requires a multi-technique
approach. Mass spectrometry confirms the molecular weight, while spectroscopic methods like
NMR and IR provide definitive structural information.

Compound Characterization Workflow

Synthesized or Procured
4-(CF3S0Oz)aniline
Y

High-Resolution MS NMR Spectroscopy
(e.g., ESI-TOF) (*H, 13C, 1°F) IR Spectroscopy

Confirms: Confirms:
Exact Mass Proton/Carbon Skeleton
[M+H]+ = 226.0149 CFs Environment

o Structurally Confirmed »
. & Pure Compound -

\
Purity Analysis
(HPLC, UPLC)

Confirms: Confirms:
N-H & S=0 stretches Purity >95%

Click to download full resolution via product page

Caption: Integrated workflow for the analytical validation of 4-
(Trifluoromethylsulfonyl)aniline.

Conclusion
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4-(Trifluoromethylsulfonyl)aniline is a structurally unique and synthetically valuable
molecule. Its defining feature—the powerful electron-withdrawing -SO2CFs group—governs its
chemical reactivity, basicity, and physicochemical properties, making it an attractive building
block for modulating biological activity in drug candidates. A precise determination of its
molecular weight via high-resolution mass spectrometry is a critical first step in its analytical
characterization, which must be complemented by spectroscopic techniques to provide an
unambiguous confirmation of its structure and purity, ensuring the integrity of downstream
research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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